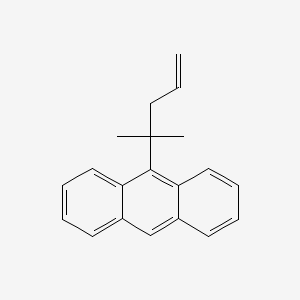
9-(2-Methylpent-4-EN-2-YL)anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2-Methylpent-4-EN-2-YL)anthracene is an organic compound that belongs to the anthracene family Anthracenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings This specific compound is characterized by the presence of a 2-methylpent-4-en-2-yl substituent at the 9th position of the anthracene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Methylpent-4-EN-2-YL)anthracene typically involves the alkylation of anthracene. One common method is the Friedel-Crafts alkylation, where anthracene reacts with 2-methylpent-4-en-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
9-(2-Methylpent-4-EN-2-YL)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it to dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
科学的研究の応用
9-(2-Methylpent-4-EN-2-YL)anthracene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
作用機序
The mechanism of action of 9-(2-Methylpent-4-EN-2-YL)anthracene involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting its structure and function. It may also inhibit specific enzymes involved in cellular processes, leading to various biological effects.
類似化合物との比較
Similar Compounds
Anthracene: The parent compound without any substituents.
9-Methylanthracene: A simpler derivative with a methyl group at the 9th position.
9,10-Dimethylanthracene: Contains two methyl groups at the 9th and 10th positions.
Uniqueness
9-(2-Methylpent-4-EN-2-YL)anthracene is unique due to the presence of the 2-methylpent-4-en-2-yl substituent, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
CAS番号 |
104805-28-9 |
|---|---|
分子式 |
C20H20 |
分子量 |
260.4 g/mol |
IUPAC名 |
9-(2-methylpent-4-en-2-yl)anthracene |
InChI |
InChI=1S/C20H20/c1-4-13-20(2,3)19-17-11-7-5-9-15(17)14-16-10-6-8-12-18(16)19/h4-12,14H,1,13H2,2-3H3 |
InChIキー |
GOOFZFIZNOFOPW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC=C)C1=C2C=CC=CC2=CC3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


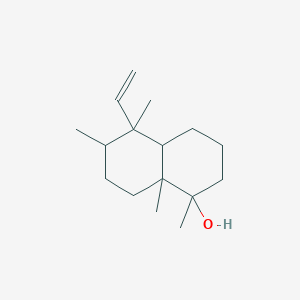
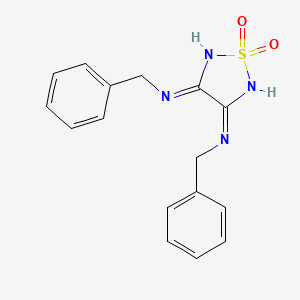
![8-tert-Butyl-2,3,4-trichlorodibenzo[b,d]furan](/img/structure/B14321158.png)
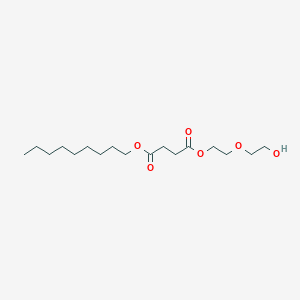
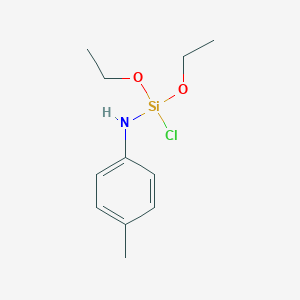
![N,N-Dimethyl-4-{2-[(5E)-5-(phenylimino)-1,3,4-thiadiazol-2(5H)-ylidene]hydrazinyl}aniline](/img/structure/B14321176.png)
![{2-Ethyl-3-[2-(2-ethylphenyl)hydrazinylidene]oxan-2-yl}acetic acid](/img/structure/B14321195.png)
![N-[4-(4-Nitrophenyl)-1,3-dioxan-5-yl]acetamide](/img/structure/B14321206.png)

![3,3'-Disulfanediylbis[4-(hexadecylamino)-4-oxobutanoic acid]](/img/structure/B14321227.png)

![2-{[(Naphthalen-1-yl)methoxy]carbonyl}benzoate](/img/structure/B14321232.png)


